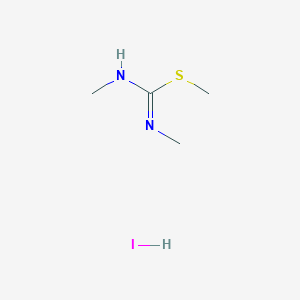

methyl N-methyl-(methylamino)methanimidothioate hydroiodide

Description

Methyl N-methyl-(methylamino)methanimidothioate hydroiodide (CAS: 4338-95-8), also known as S-methylthiouronium iodide, is a thiourea derivative with the molecular formula C₂H₇IN₂S and a molecular weight of 218.06 g/mol . Structurally, it consists of a thiourea backbone (C=S) substituted with methyl groups and exists as a hydroiodide salt. The compound is widely used in organic synthesis as a methylating agent, particularly in heterocyclic chemistry, due to its stability and reactivity . Its synthesis typically involves the alkylation of thiourea or related precursors with methyl iodide, followed by isolation as a hydroiodide salt .

Propriétés

IUPAC Name |

methyl N,N'-dimethylcarbamimidothioate;hydroiodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2S.HI/c1-5-4(6-2)7-3;/h1-3H3,(H,5,6);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAKZYIIFXHRFIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=NC)SC.I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11IN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50989795 | |

| Record name | Methyl N,N'-dimethylcarbamimidothioate--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6966-83-2 | |

| Record name | NSC68159 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl N,N'-dimethylcarbamimidothioate--hydrogen iodide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50989795 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of methyl N-methyl-(methylamino)methanimidothioate hydroiodide involves the reaction of methylamine with carbon disulfide, followed by methylation and subsequent reaction with hydroiodic acid. The reaction conditions typically include controlled temperatures and the use of solvents to facilitate the reactions. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the quality and purity of the final product.

Analyse Des Réactions Chimiques

Methyl N-methyl-(methylamino)methanimidothioate hydroiodide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form different sulfur-containing products.

Reduction: It can be reduced to form simpler amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroiodide group is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Pharmaceutical Development

Methyl N-methyl-(methylamino)methanimidothioate hydroiodide has been explored for its potential use in drug development due to its structural similarity to known pharmacologically active compounds. Research indicates that derivatives of thioamides can exhibit antimicrobial and antifungal properties. Studies are ongoing to evaluate its efficacy against various pathogens.

Biochemical Studies

The compound's thioamide group may play a role in enzyme inhibition or modulation. Research has focused on understanding how methyl N-methyl-(methylamino)methanimidothioate hydroiodide interacts with specific enzymes involved in metabolic pathways, particularly those related to amino acid metabolism.

Agricultural Chemistry

There is emerging interest in the application of this compound as a potential pesticide or herbicide. Its chemical structure suggests that it may affect plant growth regulators or pest resistance mechanisms, making it a candidate for further exploration in agricultural applications.

Toxicology Research

Given its chemical nature, studies have been initiated to assess the toxicity and environmental impact of methyl N-methyl-(methylamino)methanimidothioate hydroiodide. Understanding its behavior in biological systems is crucial for determining safety and regulatory compliance.

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal investigated the antimicrobial properties of various thioamide derivatives, including methyl N-methyl-(methylamino)methanimidothioate hydroiodide. The results indicated significant activity against Gram-positive bacteria, suggesting potential therapeutic applications.

Case Study 2: Enzyme Interaction

Research conducted at a university laboratory focused on the interaction of this compound with serine proteases. The findings revealed that methyl N-methyl-(methylamino)methanimidothioate hydroiodide acts as an inhibitor, providing insights into its mechanism of action and potential roles in drug design.

Case Study 3: Agricultural Application

An agricultural research project evaluated the efficacy of methyl N-methyl-(methylamino)methanimidothioate hydroiodide as a growth regulator in crops. Preliminary results showed enhanced growth rates and pest resistance, indicating its potential as an eco-friendly agricultural input.

Summary Table of Applications

| Application Area | Description | Current Status |

|---|---|---|

| Pharmaceutical Development | Investigating antimicrobial properties and drug formulation potential | Ongoing research |

| Biochemical Studies | Studying enzyme interactions and metabolic pathways | In progress |

| Agricultural Chemistry | Evaluating as a pesticide/herbicide for crop enhancement | Initial findings |

| Toxicology Research | Assessing environmental impact and safety | Preliminary assessments |

Mécanisme D'action

The mechanism of action of methyl N-methyl-(methylamino)methanimidothioate hydroiodide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. The pathways involved in its mechanism of action include the inhibition of specific metabolic processes and the disruption of cellular functions.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogues include other alkyl thiouronium salts and hydrohalide derivatives . Key comparisons are outlined below:

Physicochemical Properties

- Solubility : S-methylthiouronium iodide is water-soluble , whereas hydrochlorides like betahistine exhibit variable solubility in polar solvents .

- Stability : Hydroiodide salts are prone to iodide ion release under acidic conditions, unlike N-nitrosodimethylamine, which decomposes to release toxic nitrosamines .

Activité Biologique

Methyl N-methyl-(methylamino)methanimidothioate hydroiodide, a compound with the CAS number 2775205, has garnered attention due to its potential biological activities and applications in various fields, including pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure:

- Molecular Formula: C₅H₁₃N₂S·HI

- Molecular Weight: 204.16 g/mol

The compound is characterized by the presence of a thioamide functional group, which may contribute to its biological properties.

Antiviral Properties

Recent studies have indicated that methyl N-methyl-(methylamino)methanimidothioate hydroiodide exhibits antiviral properties. In particular, it has been shown to enhance the efficacy of oncolytic viruses in cancer therapy. For instance, research involving vesicular stomatitis virus (VSV) demonstrated that the compound could increase transcription of antiviral genes, suggesting a mechanism for enhancing viral replication specifically in cancer cells .

Table 1: Antiviral Efficacy of Methyl N-methyl-(methylamino)methanimidothioate Hydroiodide

| Study Reference | Virus Type | Enhancement Observed | Mechanism |

|---|---|---|---|

| Lun et al. (2007) | Myxoma virus | Increased oncolytic effect | Enhanced viral replication |

| Mace et al. (2009) | Herpes simplex virus | Cytotoxic effects in tumors | Synergistic with cisplatin |

| US Patent 9283254B2 | VSV | Increased transcription of genes | Activation of antiviral pathways |

Cytotoxicity and Safety Profile

The safety profile of methyl N-methyl-(methylamino)methanimidothioate hydroiodide has been evaluated through various toxicity studies. It is crucial to assess both the therapeutic potential and the safety of this compound.

Table 2: Toxicity Data Summary

| Endpoint | Result |

|---|---|

| Acute Oral Toxicity (LD50) | 887 mg/kg in rats |

| Skin Sensitization | Weak sensitizer (1-2% positive reactions in human patch tests) |

| Eye Irritation | Serious eye damage potential |

In animal studies, exposure during gestation resulted in increased incidences of developmental defects, indicating a need for caution in pregnant populations .

The compound's mechanisms of action are primarily linked to its ability to modulate cellular pathways associated with viral infections and cancer cell proliferation. The presence of the thioamide group is believed to play a significant role in these interactions, potentially influencing enzyme activity related to nucleic acid synthesis and cellular signaling pathways.

Case Study 1: Oncolytic Virotherapy Enhancement

A notable study explored the use of methyl N-methyl-(methylamino)methanimidothioate hydroiodide in conjunction with oncolytic virotherapy for medulloblastoma treatment. The findings suggested that the compound significantly enhanced the therapeutic efficacy of oncolytic viruses when administered systemically, leading to improved survival rates in animal models .

Case Study 2: Cytotoxicity Assessment

Another investigation assessed the cytotoxic effects of this compound on various cancer cell lines. The study found that at specific concentrations, it induced apoptosis in tumor cells while sparing normal cells, highlighting its potential as a targeted cancer therapy agent .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing methyl N-methyl-(methylamino)methanimidothioate hydroiodide with high purity?

- Methodology :

- Reaction Setup : Combine methyl aminomethanimidothioate with hydroiodic acid (HI) under controlled stoichiometry (1:1.2 molar ratio) and reflux at 80–85°C for 12–24 hours .

- Purification : Use solvent recrystallization (e.g., THF/EtOAc) and distillation to isolate the product. Pre-purify solvents (e.g., THF via sodium/benzophenone drying) to avoid side reactions .

- Yield Optimization : Adjust reaction time and temperature while monitoring via TLC (Silica 60 F254 plates, EtOAc/hexane mobile phase) .

- Table 1: Synthesis Protocol Summary

| Component | Specification | Reference |

|---|---|---|

| Starting Material | Methyl aminomethanimidothioate | |

| Solvent System | THF/EtOAc (3:1) | |

| Purity Assessment | TLC (Rf = 0.5), ¹H NMR (CD₃OD) |

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodology :

- ¹H/¹³C NMR : Use a 400 MHz spectrometer with CD₃OD or DMSO-d6 to resolve methyl and amine groups. Compare peaks to reference spectra (e.g., δ 2.8–3.2 ppm for N-CH₃) .

- FTIR : Analyze S-H/N-H stretching vibrations (2500–3300 cm⁻¹) and C=S bonds (1050–1250 cm⁻¹) using ATR mode .

- TLC : Confirm purity using Silica 60 F254 plates and UV visualization .

Q. How should researchers assess the stability of this compound under different storage conditions?

- Methodology :

- Long-Term Stability : Store at -20°C in airtight, amber vials to prevent hydrolysis. Monitor degradation via HPLC (C18 column, 0.1% TFA/MeCN gradient) quarterly .

- Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks and analyze purity changes .

Q. What are the primary research applications of this compound in pharmacological studies?

- Methodology :

- Antimicrobial Studies : Evaluate biofilm inhibition in Staphylococcus aureus using microtiter plate assays (1.25–1500 µM concentration range) .

- Mechanistic Probes : Investigate quorum-sensing pathways via SarA-targeted gene expression analysis (qRT-PCR) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

- Methodology :

-

Meta-Analysis : Compare experimental variables (e.g., bacterial strains, compound concentrations) using tools like PRISMA guidelines .

用它!帮你看懂文献数据图,更好描述实验结果00:17

-

Replicate Studies : Standardize protocols (e.g., biofilm assay media, incubation time) to isolate confounding factors .

Q. What strategies optimize reaction yields in synthesis?

- Methodology :

- DoE (Design of Experiments) : Vary HI stoichiometry (1.1–1.5 equivalents) and temperature (70–90°C) to identify optimal conditions .

- Catalyst Screening : Test bases (e.g., Et₃N) to neutralize excess HI and improve crystallinity .

Q. What experimental approaches investigate degradation pathways in aqueous solutions?

- Methodology :

- LC-MS/MS : Identify degradation products (e.g., methylamine derivatives) using electrospray ionization in positive mode .

- pH-Dependent Studies : Analyze hydrolysis rates at pH 2–10 to map stability thresholds .

Q. How to design experiments evaluating molecular targets in bacterial quorum sensing?

- Methodology :

- Genetic Knockouts : Use SarA-deficient S. aureus strains (e.g., ALC637) to confirm target specificity .

- Transcriptomics : Perform RNA-seq to identify downregulated virulence genes (e.g., hla, fnbA) post-treatment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.